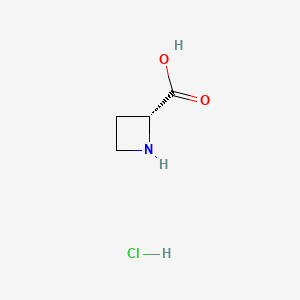

(R)-Azetidine-2-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azetidine is a basic heterocyclic organic compound consisting of a four-membered ring with three carbon atoms and one nitrogen atom . The prefix “®” indicates the absolute configuration of the chiral center in the molecule . Hydrochloric acid is a strong, corrosive acid, usually used in its aqueous form .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and computational methods . The specific molecular structure analysis for “®-Azetidine-2-carboxylic acid hydrochloride” is not available in the literature.Chemical Reactions Analysis

The chemical reactions involving azetidine derivatives can be quite diverse, depending on the functional groups present in the molecule . Hydrochloric acid, being a strong acid, can participate in various acid-base reactions .Wissenschaftliche Forschungsanwendungen

Ion Uptake and Release in Barley Roots

(R)-Azetidine-2-carboxylic acid, as an analog of proline, impacts protein synthesis and ion transport. It inhibits the release of ions to the xylem in barley roots and intact plants, affecting ion uptake to the root (Pitman et al., 1977).

Presence in Garden Beets

This compound has been found in garden beets (Beta vulgaris) and is significant because of its potential misincorporation into proteins in place of proline, which can affect various proteins like collagen, keratin, and hemoglobin (Rubenstein et al., 2006).

Proline Metabolism Studies

It is used in studies of proline metabolism and protein conformation. The compound has been synthesized for use in studies involving uptake and incorporation in organisms like Arabidopsis thaliana and Escherichia coli (Verbruggen et al., 1992).

Inhibition of Liver Fibrosis

In a study involving rats, (R)-Azetidine-2-carboxylic acid showed potential in ameliorating hepatic cirrhosis induced by carbon tetrachloride, reducing collagen formation in the liver (Rojkind, 1973).

Synthesis of Polypeptides

It is used in the synthesis of high molecular weight polypeptides, contributing to the development of novel isomeric analogs of dl-proline (Soriano et al., 1980).

Role in the Food Chain

The presence of this compound in sugar beets and table beets, and its potential incorporation into proteins in place of proline, highlights its significance in understanding the toxicity and teratogenic effects in the food chain (Rubenstein et al., 2009).

Radiosensitization in Hepatoma Cells

(R)-Azetidine-2-carboxylic acid has been found to sensitize hepatoma cells to both hyperthermia and ionizing radiation, suggesting its potential use in cancer treatment research (van Rijn et al., 1999).

Eigenschaften

IUPAC Name |

(2R)-azetidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-2-5-3;/h3,5H,1-2H2,(H,6,7);1H/t3-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAHPJVNLPAUNC-AENDTGMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]1C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60738776 |

Source

|

| Record name | (2R)-Azetidine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

647854-72-6 |

Source

|

| Record name | (2R)-Azetidine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)